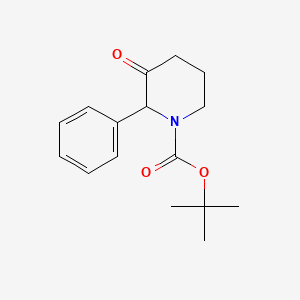

tert-Butyl 3-oxo-2-phenylpiperidine-1-carboxylate

Descripción general

Descripción

“tert-Butyl 3-oxo-2-phenylpiperidine-1-carboxylate” is a chemical compound with the molecular formula C16H21NO3 . It has a molecular weight of 275.34 .

Synthesis Analysis

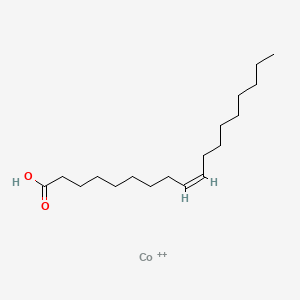

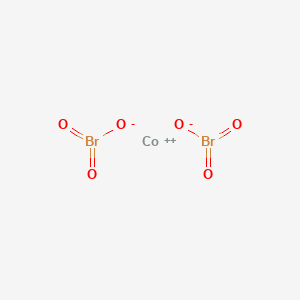

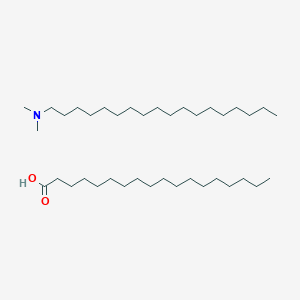

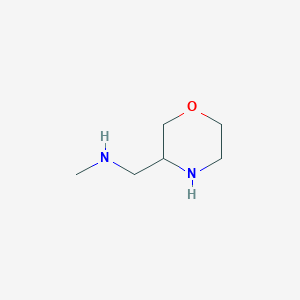

The synthesis of “tert-Butyl 3-oxo-2-phenylpiperidine-1-carboxylate” involves a multi-step reaction with 7 steps . The process includes the use of various reagents and conditions such as potassium bromide, sodium hydrogencarbonate, oxone, potassium carbonate, dmap, palladium diacetate, dihydrogen peroxide, sodium hydroxide, hydrazine hydrate, palladium on activated carbon, hydrogen, and Dess-Martin periodane .Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-oxo-2-phenylpiperidine-1-carboxylate” is represented by the formula C16H21NO3 . Unfortunately, the specific details about its molecular structure are not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 3-oxo-2-phenylpiperidine-1-carboxylate” include a molecular weight of 275.34 and a molecular formula of C16H21NO3 . Unfortunately, the specific details about its physical and chemical properties such as boiling point, melting point, and density are not available in the search results.Aplicaciones Científicas De Investigación

Synthesis and Molecular Structure

- The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester related to tert-butyl 3-oxo-2-phenylpiperidine-1-carboxylate, was synthesized via intramolecular lactonization and characterized using various spectroscopic methods. This compound, featuring a bicyclo[2.2.2]octane structure, offers insights into the molecular structure and synthesis possibilities of related compounds (Moriguchi et al., 2014).

Synthesis in Medicinal Chemistry

- tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, closely related to tert-butyl 3-oxo-2-phenylpiperidine-1-carboxylate, serves as an important intermediate for small molecule anticancer drugs. The synthesis of this compound from commercially available piperidin-4-ylmethanol illustrates its potential application in the development of novel therapeutic agents (Zhang et al., 2018).

Organic Synthesis and Chemical Reactions

- A study by Padwa et al. (2003) explores the preparation and Diels‐Alder reaction of a 2‐Amido Substituted Furan, which includes tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, a compound structurally similar to tert-butyl 3-oxo-2-phenylpiperidine-1-carboxylate. This highlights the compound's versatility in organic synthesis and reaction mechanisms (Padwa et al., 2003).

Application in Dendrimer Synthesis

- Phenylacetylene dendrimers terminated with tert-butyl esters, structurally related to tert-butyl 3-oxo-2-phenylpiperidine-1-carboxylate, were synthesized and characterized. These dendrimers' transformation from tert-butyl esters to carboxylic acids illustrates their potential applications in materials science and bioactive compound development (Pesak et al., 1997).

Role in Stereochemistry

- The stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate, closely related to tert-butyl 3-oxo-2-phenylpiperidine-1-carboxylate, demonstrate the compound's significance increating stereochemically defined molecules. These syntheses highlight the compound's importance in producing specific isomers, which is crucial in pharmaceutical and chemical industries for creating substances with desired biological properties (Boev et al., 2015).

Chemical Synthesis and Kinase Inhibitor Development

- tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a compound related to tert-butyl 3-oxo-2-phenylpiperidine-1-carboxylate, is a significant intermediate in synthesizing the Jak3 inhibitor CP-690550. This showcases the role of such compounds in developing kinase inhibitors, which are vital in targeted cancer therapies and other medicinal applications (Chen Xin-zhi, 2011).

Propiedades

IUPAC Name |

tert-butyl 3-oxo-2-phenylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-11-7-10-13(18)14(17)12-8-5-4-6-9-12/h4-6,8-9,14H,7,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUERJXXMFLJFMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(=O)C1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-oxo-2-phenylpiperidine-1-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Methoxyphenyl)sulfanyl]aniline](/img/structure/B3366791.png)

![Ethyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3366821.png)